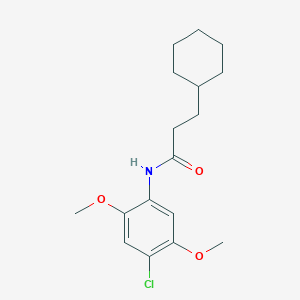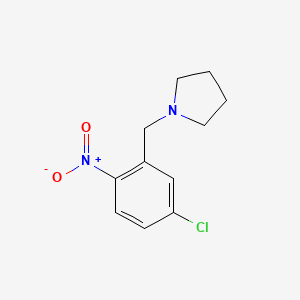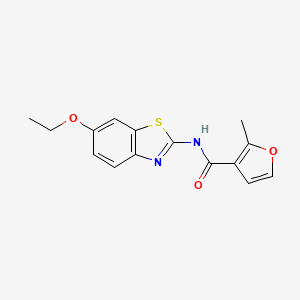
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide, also known as EFNS, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFNS belongs to the family of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. However, EFNS has been found to possess unique properties that make it a promising candidate for further research in the field of medicinal chemistry.
作用機序
The mechanism of action of 4-ethyl-N-(3-fluorophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. This compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of pH and ion transport. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. In addition, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize and has a low cost of production. However, this compound has some limitations for laboratory experiments, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
将来の方向性
There are several future directions for research on 4-ethyl-N-(3-fluorophenyl)benzenesulfonamide. One area of research is the optimization of its synthesis and purification methods to improve yield and purity. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as diabetes, cardiovascular diseases, and infectious diseases. In addition, the development of this compound derivatives and analogs with improved pharmacological properties is an area of active research. Overall, this compound has significant potential for further research and development as a therapeutic agent in various diseases.
合成法
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide can be synthesized through a multistep reaction process that involves the reaction of 4-ethylbenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base catalyst. The resulting product is then purified through crystallization or column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been proposed for large-scale production.
科学的研究の応用
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been investigated for its neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-11-6-8-14(9-7-11)19(17,18)16-13-5-3-4-12(15)10-13/h3-10,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVBOELKUWLKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)



![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)
